3-phenyl-N-(1-phenylethyl)propanamide
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Overview
Description
3-phenyl-N-(1-phenylethyl)propanamide is a synthetic compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the amide functional group, and another phenyl group attached to the carbon chain. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-phenylethyl)propanamide typically involves the amidation of a suitable precursor. One common method is the reaction of a primary amine with a carboxylic acid derivative, such as an acid chloride or an ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-phenyl-N-(1-phenylethyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of receptor binding.
Medicine: As a structural analog of fentanyl, it is investigated for its analgesic properties and potential use in pain management.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The binding affinity and efficacy of the compound are influenced by its structural features, such as the presence of phenyl groups and the amide functional group .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
α-methylfentanyl: N-phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide
2-fluoroacrylfentanyl: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
3-phenyl-N-(1-phenylethyl)propanamide is unique due to its specific structural arrangement, which influences its binding affinity and pharmacological properties. Compared to other fentanyl analogs, it may exhibit different potency and efficacy profiles, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
40478-40-8 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-phenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) |
InChI Key |
RCLOJLWVCROWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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